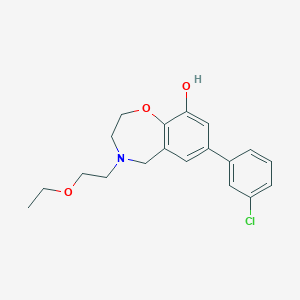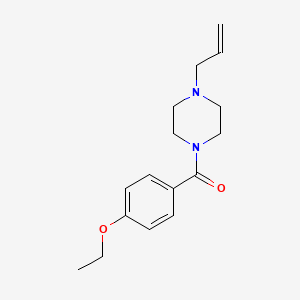
7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is not fully understood. However, studies have suggested that this compound acts on the GABAergic system, which is involved in regulating anxiety and other neurological functions.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been shown to reduce anxiety and improve mood in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have adverse effects on animals or humans. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize dosing and treatment regimens.
Zukünftige Richtungen
There are several future directions for research on 7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One area of focus could be on optimizing dosing and treatment regimens to maximize therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, studies could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a promising compound that has potential therapeutic applications. Its low toxicity profile and anti-inflammatory, analgesic, and anxiolytic properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been reported in several studies. One of the most common methods involves the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 3-chlorophenyl ethyl 2-bromoacetate. This intermediate is then reacted with 2-aminoethanol to form the desired product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol have been studied extensively in the scientific community. This compound has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.
Eigenschaften
IUPAC Name |
7-(3-chlorophenyl)-4-(2-ethoxyethyl)-3,5-dihydro-2H-1,4-benzoxazepin-9-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-2-23-8-6-21-7-9-24-19-16(13-21)10-15(12-18(19)22)14-4-3-5-17(20)11-14/h3-5,10-12,22H,2,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAMRORMSBEWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411661.png)
![4-({[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B5411663.png)
![(4aS*,8aR*)-6-(3-furoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411666.png)


![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5411679.png)
![6-[2-(3-ethoxy-4-isobutoxyphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5411689.png)

![N-benzyl-N'-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}sulfamide](/img/structure/B5411705.png)
![N-(pyridin-3-ylmethyl)-4-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5411716.png)


![6-[1-(1,3-benzodioxol-5-yloxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5411736.png)
